molecular formula C9H7NO5 B574975 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid CAS No. 172093-38-8

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid

Cat. No.: B574975
CAS No.: 172093-38-8
M. Wt: 209.157
InChI Key: XIYUVEYBNDRJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid is a heterocyclic aromatic compound that contains a benzofuran ring system. . The nitro group and carboxylic acid functional groups in this compound contribute to its reactivity and potential for various chemical transformations.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid is unique due to its combination of a benzofuran ring with nitro and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran ring system along with nitro and carboxylic acid functional groups. The presence of these functional groups contributes to its reactivity and biological activity. The compound's IUPAC name is 5-nitro-2,3-dihydro-1-benzofuran-6-carboxylic acid, and it has the following molecular formula: C9H7NO5C_9H_7NO_5.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound showed effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Bacillus subtilis0.008

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing an IC50 range indicative of significant activity against these cells .

Cell Line IC50 (µM)
A54915.0
MCF-720.0
HT-2925.0

Case Studies

  • Antitumor Activity : In a study evaluating the effects of various benzofuran derivatives on cancer cell lines, this compound was highlighted for its potent antiproliferative effects, particularly in lung and breast cancer models .
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells through oxidative stress pathways. The study found that treatment with the compound increased reactive oxygen species (ROS) levels, leading to DNA damage and subsequent cell death .

Properties

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-9(12)6-4-8-5(1-2-15-8)3-7(6)10(13)14/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYUVEYBNDRJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.